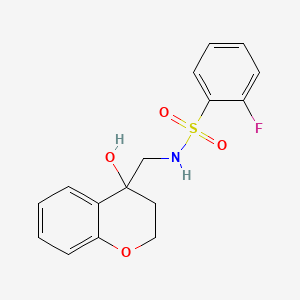

2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide moiety, which is often found in various pharmaceutical drugs . The compound also contains a chroman-4-yl group, which is a common structure in many bioactive compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the benzenesulfonamide and chroman-4-yl groups. For example, the benzenesulfonamide group could potentially undergo reactions with amines or acids .Applications De Recherche Scientifique

Application in Organic Synthesis Reactions

Field

Summary of Application

The compound is an important boric acid derivative and has many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Methods of Application

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .

Results or Outcomes

The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application in Radiopharmaceutical Chemistry

Field

Summary of Application

The compound is used as a novel aromatic sulfonamide-based click chemistry building block .

Methods of Application

The compound is prepared in a remotely controlled synthesis unit .

Results or Outcomes

The compound could be prepared in 32 ± 5 % decay-corrected radiochemical yield in a total synthesis time of 80 min .

Application in Boron Neutron Capture Therapy

Field

Summary of Application

Boronic acid pinacol ester compounds, similar to the compound , have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Methods of Application

The compound is used as a significant reaction intermediate in organic synthesis reactions .

Results or Outcomes

Due to their unique structure, these compounds have good biological activity and pharmacological effects .

Application in Fluorine-Containing Drugs

Field

Summary of Application

Fluorine-containing compounds are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .

Methods of Application

The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Results or Outcomes

The use of fluorine-containing drugs has shown promising results in various medical treatments .

Application in DFT Study

Field

Summary of Application

The compound is used in the study of molecular structure characteristics, conformation, and some special physical and chemical properties .

Methods of Application

Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .

Results or Outcomes

The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application in PET Imaging

Summary of Application

The compound is used as a novel aromatic sulfonamide-based click chemistry building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry .

Methods of Application

The compound could be prepared in a remotely controlled synthesis unit .

Results or Outcomes

The obtained radiochemical yields were 77% (phosphopeptide), 55–60% (HSA), and 25% (L-RNA), respectively .

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHWIBWMAGRTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2998474.png)

![8-((2,6-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2998475.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2998476.png)

![7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998480.png)

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2998482.png)

![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)

![N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2998485.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)